Cas no 1428147-23-2 (3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)-, (1α,5α,6α)-)
3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)-, (1α,5α,6α)- Chemical and Physical Properties
Names and Identifiers
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- 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)-, (1α,5α,6α)-
- (1alpha,5alpha)-3-Benzyl-6alpha-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- 1428147-23-2
- EN300-6499670
- (1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- (1R,5S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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- Inchi: 1S/C13H10F3NO2/c14-13(15,16)10-8-9(10)12(19)17(11(8)18)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+,10+
- InChI Key: RPSIOCGQFQDMEE-MYJAWHEDSA-N
- SMILES: [C@]12([H])[C@]([H])([C@@H]1C(F)(F)F)C(=O)N(CC1=CC=CC=C1)C2=O
Computed Properties
- Exact Mass: 269.06636305g/mol
- Monoisotopic Mass: 269.06636305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Density: 1.471±0.06 g/cm3(Predicted)
- Boiling Point: 398.4±42.0 °C(Predicted)
- pka: -2.72±0.40(Predicted)
3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)-, (1α,5α,6α)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6499670-0.05g |
(1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
1428147-23-2 | 95% | 0.05g |
$278.0 | 2023-05-29 | |
| Enamine | EN300-6499670-0.1g |
(1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
1428147-23-2 | 95% | 0.1g |
$416.0 | 2023-05-29 | |
| Enamine | EN300-6499670-0.25g |
(1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
1428147-23-2 | 95% | 0.25g |
$594.0 | 2023-05-29 | |
| Enamine | EN300-6499670-0.5g |
(1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
1428147-23-2 | 95% | 0.5g |
$936.0 | 2023-05-29 | |
| Enamine | EN300-6499670-1.0g |
(1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
1428147-23-2 | 95% | 1g |
$1200.0 | 2023-05-29 | |
| Enamine | EN300-6499670-2.5g |
(1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
1428147-23-2 | 95% | 2.5g |
$2351.0 | 2023-05-29 | |
| Enamine | EN300-6499670-5.0g |
(1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
1428147-23-2 | 95% | 5g |
$3479.0 | 2023-05-29 | |
| Enamine | EN300-6499670-10.0g |
(1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
1428147-23-2 | 95% | 10g |
$5159.0 | 2023-05-29 | |
| 1PlusChem | 1P028MFA-50mg |
(1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
1428147-23-2 | 95% | 50mg |
$394.00 | 2024-06-20 | |
| 1PlusChem | 1P028MFA-100mg |
(1R,5S,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
1428147-23-2 | 95% | 100mg |
$576.00 | 2024-06-20 |
3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)-, (1α,5α,6α)- Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)-, (1α,5α,6α)-
3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)-, (1α,5α,6α)- (CAS No. 1428147-23-2): An Overview
3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)-, (1α,5α,6α)- (CAS No. 1428147-23-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azabicyclic compounds and is characterized by its bicyclic ring system and the presence of a trifluoromethyl group, which imparts unique chemical and biological properties.
The bicyclic ring system in 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)- provides a rigid scaffold that can be exploited for the design of bioactive molecules. The rigidity of the ring system can enhance the binding affinity and selectivity of the compound towards specific biological targets, making it a valuable scaffold in drug discovery and development.
The trifluoromethyl group is a key functional group in this compound. Trifluoromethyl groups are known for their electron-withdrawing properties and hydrophobicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. In medicinal chemistry, trifluoromethyl groups are often used to improve the metabolic stability and bioavailability of drug candidates.
Recent studies have explored the potential applications of 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)- in various therapeutic areas. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a key enzyme involved in cancer cell proliferation. The study highlighted the compound's ability to selectively target this enzyme without affecting other cellular processes, suggesting its potential as a lead molecule for further drug development.
Another area of interest is the compound's ability to modulate G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are important targets for many drugs. Research has shown that 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)- can interact with specific GPCRs, potentially leading to novel therapeutic strategies for conditions such as pain management and neurological disorders.
In addition to its biological activities, the synthetic accessibility of 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)- has been extensively studied. A recent synthetic route published in Organic Letters described an efficient and scalable method for synthesizing this compound using readily available starting materials and mild reaction conditions. This synthetic approach not only simplifies the production process but also enhances the feasibility of large-scale synthesis for pharmaceutical applications.
The physicochemical properties of 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)- have also been characterized in detail. The compound exhibits good solubility in organic solvents and moderate solubility in water, which is beneficial for formulation development. Its stability under various conditions has been evaluated, showing that it remains stable at room temperature and under standard storage conditions.
From a safety perspective, preliminary toxicological studies have indicated that 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)- has low toxicity at therapeutic concentrations. However, further studies are required to fully understand its safety profile and potential side effects before it can be advanced to clinical trials.
In conclusion, 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(phenylmethyl)-6-(trifluoromethyl)- (CAS No. 1428147-23-2) is a promising compound with unique structural features and potential biological activities that make it an attractive candidate for further research and development in medicinal chemistry. Its ability to selectively target specific enzymes and receptors, combined with its favorable physicochemical properties and synthetic accessibility, positions it as a valuable scaffold for the discovery of new therapeutic agents.
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